Pd_mastoparan PDD-A
Description
Pd_mastoparan PDD-A is a cationic amphipathic peptide derived from the venom of the social wasp Polistes dorsalis. It belongs to the mastoparan family, known for their α-helical structures, antimicrobial properties, and ability to induce mast cell degranulation. PDD-A exhibits broad-spectrum antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with minimal inhibitory concentrations (MICs) of 11.8 µM and 7.5 µM, respectively . Unlike many cationic peptides, PDD-A shows negligible hemolytic activity (50% hemolysis at ≥80 µM) while retaining potent mast cell activation (EC₅₀: 15–26 µM) . Its mechanism involves membrane disruption via electrostatic interactions with phospholipids and secondary structure stabilization in hydrophobic environments.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
INWKKIFEKVKNLV |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Activity
Table 1 compares the antimicrobial efficacy of PDD-A with related mastoparans:
| Peptide | Source | MIC (µM) | Selectivity |
|---|---|---|---|
| Pd_mastoparan PDD-A | Polistes dorsalis | 11.8 (E. coli) | Broad-spectrum |
| 7.5 (B. subtilis) | |||
| Mastoparan PDD-B | Polistes dorsalis | 12.0 (E. coli) | Gram-positive preference |
| 4.2 (B. subtilis) | |||
| PMM | Polistes major | 3.4 (E. coli) | Gram-negative preference |
| 25.0 (B. subtilis) | |||
| MP | Mischocyttarus phthisicus | 18.0 (E. coli) | Gram-positive preference |
| 5.0 (B. subtilis) |
Key Findings :
Hemolytic and Mast Cell Activation Profiles
Table 2 highlights safety and bioactivity differences:
| Peptide | Hemolytic Activity (HC₅₀, µM) | Mast Cell Degranulation (EC₅₀, µM) |
|---|---|---|
| PDD-A | >80 | 15–26 |
| PDD-B | 45 | 18–22 |
| PMM | >80 | 20–25 |
| MP | >80 | 16–24 |
Key Findings :
Structural Modifications in PDD-A Analogs
- PDD-A1 (Glu8→Gln8) : Increased net charge reduced activity against B. subtilis (MIC: 15 µM) but retained E. coli inhibition (MIC: 12 µM) .
- PDD-A2 (Asn12→Asp12) and PDD-A3 (Asn2→Asp2) : Enhanced activity against B. subtilis (MICs: 4.8 µM and 5.2 µM, respectively) due to improved charge interactions .
- PDD-A4 (Asn12→Asp12 + Asn2→Asp2) : Reduced E. coli activity (MIC: 25 µM), indicating antagonistic effects of dual substitutions .
- Lys→Ser substitutions (PDD-A5–A8) : Gradual loss of antimicrobial activity, with PDD-A8 (all Lys→Ser) showing complete inactivity, underscoring the necessity of cationic residues for membrane targeting .
PDD-B Analogs
- PDD-B2 (Lys→Arg) : Increased hemolysis (HC₅₀: 30 µM) without altering antibacterial activity, suggesting Arg enhances membrane disruption .
- PDD-B4 (Leu4→Lys4) : Improved E. coli inhibition (MIC: 8.5 µM) and reduced hemolysis (HC₅₀: 75 µM), demonstrating that strategic residue replacement can decouple toxicity from efficacy .
Structural-Functional Relationships
- Charge and Hydrophobicity : PDD-A’s moderate charge (+5) and amphipathic α-helix balance antimicrobial activity and safety. Increased hydrophobicity (e.g., PMM) enhances Gram-negative targeting but risks hemolysis.
- Residue-Specific Effects : Lysine residues are critical for membrane interaction, while substitutions at positions 2, 8, and 12 modulate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
